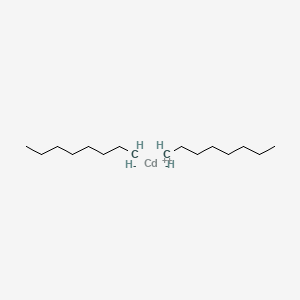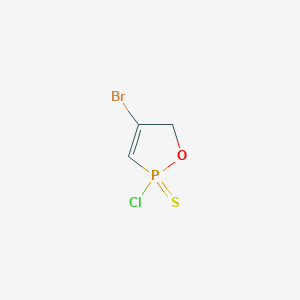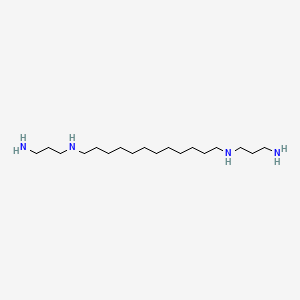
2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride is a quaternary ammonium compound with the molecular formula C11H26ClNO. It is known for its surfactant properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride typically involves the quaternization of N,N,N-trimethyl-1-butanamine with 1-chlorobutane. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
化学反应分析
Types of Reactions
2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Hydrolysis: The compound can hydrolyze in the presence of water to form butanol and trimethylamine.
Common Reagents and Conditions
Substitution: Reagents like sodium bromide or potassium iodide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products Formed
Substitution: Formation of butyltrimethylammonium bromide or iodide.
Oxidation: Formation of butanal or butanoic acid.
Hydrolysis: Formation of butanol and trimethylamine.
科学研究应用
2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride is used in various scientific research applications, including:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In cell culture studies to enhance membrane permeability.
Medicine: As an antimicrobial agent in disinfectants and antiseptics.
Industry: In the formulation of cleaning agents and detergents.
作用机制
The mechanism of action of 2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids and proteins in the cell membrane .
相似化合物的比较
Similar Compounds
- Butyltrimethylammonium chloride
- N,N,N-Trimethyl-1-butanaminium chloride
- N,N,2-Trimethyl-1-butanamine
Uniqueness
2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride is unique due to its butoxy group, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to other similar quaternary ammonium compounds .
属性
CAS 编号 |
63939-00-4 |
|---|---|
分子式 |
C11H26ClNO |
分子量 |
223.78 g/mol |
IUPAC 名称 |
2-butoxybutyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C11H26NO.ClH/c1-6-8-9-13-11(7-2)10-12(3,4)5;/h11H,6-10H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
WZZXNOMRHZCTKU-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC(CC)C[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)

![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)






![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)

